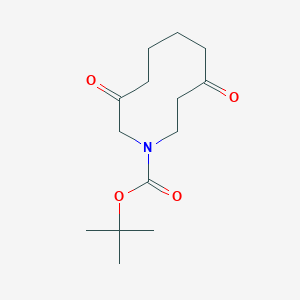

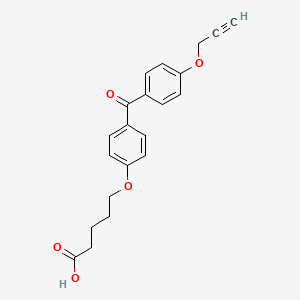

Tert-butyl 3,8-dioxoazecane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

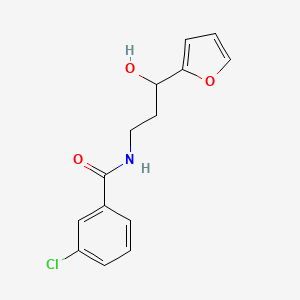

Tert-butyl 3,8-dioxoazecane-1-carboxylate is a chemical compound . It is used in the preparation of substituted pyrrolo [2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H23NO4/c1-14(2,3)19-13(18)15-9-8-11(16)6-4-5-7-12(17)10-15/h4-10H2,1-3H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.34 . It is stored at a temperature of 4 degrees Celsius . It is an oil .科学的研究の応用

Metal-free C3-alkoxycarbonylation of Quinoxalin-2(1H)-ones

A study by Xie et al. (2019) showcases the use of tert-butyl carbazate in a metal- and base-free condition for the efficient preparation of various quinoxaline-3-carbonyl compounds. This process exemplifies the role of tert-butyl esters in facilitating alkoxycarbonylation reactions, contributing to the synthesis of bioactive compounds and synthetic drugs with quinoxaline motifs, underlining the importance of such ester groups in enhancing reaction efficiency and scalability in organic synthesis (Xie et al., 2019).

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, as described by Jasch et al. (2012), serve as versatile building blocks in synthetic organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, demonstrating the tert-butyl esters' role in facilitating various chemical transformations. Such reactivity paves the way for modifications and functionalizations crucial in the synthesis of complex organic molecules (Jasch et al., 2012).

Intermediate in Metal Chelator Synthesis

Jagadish et al. (2011) highlight the use of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane as an intermediate in preparing medically significant DO3A and DOTA metal chelators. This application underscores the tert-butyl esters' importance in producing key intermediates for developing diagnostic and therapeutic agents, emphasizing their role in the synthesis of complex chelating agents (Jagadish et al., 2011).

tert-Butoxycarbonylation Reagent Development

The development of novel tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) by Saito et al. (2006), demonstrates the tert-butyl esters' versatility in organic synthesis. BBDI facilitates the chemoselective tert-butoxycarbonylation of acidic proton-containing substrates under mild conditions, illustrating the critical role of tert-butyl esters in protecting group strategies and synthetic methodology enhancement (Saito et al., 2006).

特性

IUPAC Name |

tert-butyl 3,8-dioxoazecane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-9-8-11(16)6-4-5-7-12(17)10-15/h4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUVUUNDMBFHRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CCCCC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]-3-nitrobenzoate](/img/structure/B2868423.png)

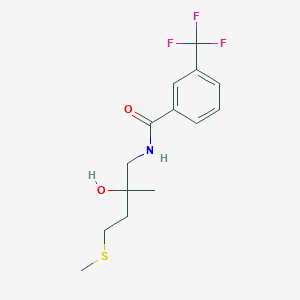

![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2868428.png)

![2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2868433.png)

amine hydrochloride](/img/structure/B2868445.png)